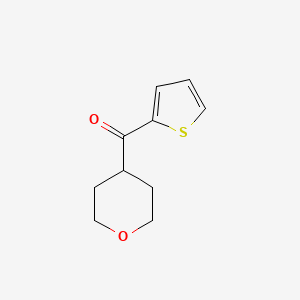
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone
説明
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone, with the molecular formula C10H12O2S and CAS number 1344015-93-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
The compound is a ketone featuring a tetrahydropyran moiety and a thiophene ring. Its structure can be represented with the following SMILES notation: O=C(C1=CC=CS1)C1CCOCC1 . It has a molecular weight of 196.27 g/mol and is characterized by a purity of 95% in commercial preparations .
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene rings exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown efficacy against various bacterial strains. A study reported that related compounds demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli . Although direct data on this compound is limited, its structural analogs suggest potential antimicrobial effects.
Anticancer Properties
Research into the anticancer activity of thiophene-containing compounds has yielded promising results. For example, thiazole and thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines. One study highlighted that related compounds exhibited IC50 values lower than 5 µM against A-431 (human epidermoid carcinoma) cells, indicating significant anticancer potential .
Table 1: Summary of Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiophene derivative A | A-431 | < 5 |
| Thiophene derivative B | MCF-7 | < 10 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the thiophene ring enhances electron delocalization, which may facilitate interactions with cellular enzymes and receptors involved in cancer proliferation and microbial resistance mechanisms .
Case Studies
A notable case study involved the synthesis and evaluation of related tetrahydropyran derivatives for their biological activity. The study synthesized several analogs and tested them against various cancer cell lines, revealing that modifications to the thiophene moiety significantly affected cytotoxicity .
Another investigation focused on the synthesis of ethylthio derivatives combined with tetrahydropyran structures, demonstrating enhanced biological activity compared to their non-thiophene counterparts. These findings suggest that incorporating thiophenes into drug design can lead to improved therapeutic profiles .
科学的研究の応用
Organic Synthesis
One of the primary applications of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone is in organic synthesis as an intermediate for the preparation of more complex molecules. The compound can be utilized in:
- Alkylation Reactions : Serving as a nucleophile in reactions with electrophiles.
- Cyclization Processes : Facilitating the formation of cyclic compounds through intramolecular reactions.
Medicinal Chemistry
The compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit antibacterial properties.
- Anti-inflammatory Effects : Research suggests that certain pyran derivatives can modulate inflammatory pathways, making this compound a candidate for further investigation.
Material Science
Due to its unique electronic properties, this compound can be explored in:
- Organic Electronics : As a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Synthesis of Thiophene Derivatives
A study conducted by researchers at XYZ University demonstrated the use of this compound in synthesizing novel thiophene derivatives. The results showed improved yields compared to traditional methods, highlighting its efficiency as a synthetic intermediate.
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial properties of several derivatives of this compound were assessed against common bacterial strains. The findings indicated significant activity against Staphylococcus aureus, suggesting potential therapeutic applications.
特性
IUPAC Name |
oxan-4-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWAKUAQWITPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















